molecular formula C16H23NO B1369096 2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde CAS No. 894213-72-0

2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde

Cat. No.: B1369096
CAS No.: 894213-72-0
M. Wt: 245.36 g/mol
InChI Key: BYZKCGFGBVMXQN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde is an organic compound belonging to the class of aldehydes It is characterized by the presence of a benzaldehyde core substituted with dimethyl groups and a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidinylmethyl Intermediate: The synthesis begins with the preparation of the piperidinylmethyl intermediate. This is achieved by reacting 3-methylpiperidine with a suitable alkylating agent under controlled conditions.

    Aldehyde Formation: The piperidinylmethyl intermediate is then subjected to a formylation reaction to introduce the aldehyde group. This can be done using reagents such as formic acid or formyl chloride.

    Substitution Reactions: The final step involves the introduction of the dimethyl groups at the 2 and 5 positions of the benzaldehyde ring. This can be achieved through Friedel-Crafts alkylation using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Friedel-Crafts alkylation using methyl iodide and aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: 2,5-Dimethyl-3-((3-methylpiperidin-1-yl)methyl)benzoic acid.

    Reduction: 2,5-Dimethyl-3-((3-methylpiperidin-1-yl)methyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The piperidinylmethyl group may enhance the compound’s binding affinity to certain receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzaldehyde: Lacks the piperidinylmethyl group, resulting in different chemical and biological properties.

    3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde: Lacks the dimethyl substitutions on the benzaldehyde ring.

Uniqueness

2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde is unique due to the presence of both dimethyl groups and the piperidinylmethyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,5-dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12-5-4-6-17(9-12)10-15-7-13(2)8-16(11-18)14(15)3/h7-8,11-12H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZKCGFGBVMXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C(=CC(=C2)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589505
Record name 2,5-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894213-72-0
Record name 2,5-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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